Methylproamine
CAS No.: 188247-01-0
Cat. No.: VC0003663
Molecular Formula: C28H31N7
Molecular Weight: 465.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 188247-01-0 |
---|---|
Molecular Formula | C28H31N7 |
Molecular Weight | 465.6 g/mol |
IUPAC Name | N,N,3-trimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline |
Standard InChI | InChI=1S/C28H31N7/c1-18-15-20(33(2)3)6-8-22(18)28-30-23-9-5-19(16-25(23)32-28)27-29-24-10-7-21(17-26(24)31-27)35-13-11-34(4)12-14-35/h5-10,15-17H,11-14H2,1-4H3,(H,29,31)(H,30,32) |
Standard InChI Key | ADKLMOJIJGHCCD-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)N(C)C)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C |
Canonical SMILES | CC1=C(C=CC(=C1)N(C)C)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C |
Chemical Identity and Structural Characteristics
Methylproamine (, molecular weight 465.6 g/mol) is a derivative of the Hoechst 33342 ligand, modified to enhance electron-donating capacity and DNA affinity . Its IUPAC name, N,N,3-trimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline, reflects a complex structure featuring two benzimidazole rings linked to a dimethylaminophenyl group and a methylpiperazine substituent . The compound’s planar configuration facilitates minor groove binding, as confirmed by X-ray crystallography of its complex with the DNA dodecamer d(CGCGAATTCGCG)₂ .
Crystallographic Insights
Crystal structures reveal that methylproamine binds preferentially to AT-rich regions of DNA, with hydrogen bonds forming between the benzimidazole nitrogen atoms and DNA base edges . The methylpiperazine moiety extends into the solvent, minimizing steric hindrance and enhancing solubility. This structural adaptability allows the ligand to maintain tight binding (binding constant M) while permitting electron transfer reactions critical for radioprotection .
Mechanism of Radioprotection
Methylproamine operates through a dual mechanism: direct DNA protection and chemical repair of radiation-induced lesions.
DNA Binding and Shielding
By occupying the minor groove, methylproamine sterically hinders hydroxyl radical access to DNA, reducing direct strand breaks . Competitive binding assays show it displaces Hoechst 33342 at 1:10 molar ratios, indicating superior affinity .
Electron Transfer Repair
The compound’s electron-rich aromatic system donates electrons to neutralize DNA radicals formed during irradiation. Pulse radiolysis experiments demonstrate rapid electron transfer rates (), repairing guanine radical cations before permanent oxidative damage occurs . This contrasts with thiol-based protectors like WR1065, which act via hydrogen donation and require millimolar concentrations .
Preclinical Efficacy Data
In Vitro Radioprotection
In V79 hamster lung fibroblasts, methylproamine achieved a dose-modifying factor (DMF) of 2.1 at 30 μM, compared to WR1065’s DMF of 1.5 at 4 mM . Cell survival curves (Table 1) illustrate its potency:
Concentration (μM) | Radiation Dose (Gy) | Survival (%) | DMF |
---|---|---|---|
0 (Control) | 6 | 10 | 1.0 |
30 | 12.6 | 10 | 2.1 |
100 | 14.7 | 10 | 2.45 |
Table 1: Dose-modifying factors for methylproamine in V79 cells .
Toxicity Profile
Methylproamine exhibits low cytotoxicity, with an LD₅₀ > 500 μM in human lymphocytes . This contrasts with WR1065, which causes hypotension and nausea at therapeutic doses .
Comparative Analysis with Traditional Radioprotectors
Methylproamine’s advantages over aminothiols include:
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